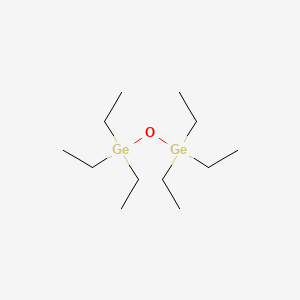

Hexaethyldigermoxane

Description

Properties

IUPAC Name |

triethyl(triethylgermyloxy)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30Ge2O/c1-7-13(8-2,9-3)15-14(10-4,11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFOXPFUZMTARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)O[Ge](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Ge2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180027 | |

| Record name | Digermoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-70-7 | |

| Record name | 1,1,1,3,3,3-Hexaethyldigermoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triethylgermanium) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digermoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(TRIETHYLGERMANIUM) OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7TJZ7RQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Hexaethyldigermoxane

Classical Approaches to Hexaethyldigermoxane Synthesis

Traditional methods for the preparation of this compound primarily rely on condensation and hydrolysis reactions of triethylgermanium (B15089029) halides.

Synthesis via Triethylbromogermane (B94850) and Silver Carbonate

A plausible synthetic route to this compound involves the reaction of triethylbromogermane with silver carbonate. In this reaction, silver carbonate acts as a source of the oxygen bridge. sciencemadness.org The reaction is driven by the formation of insoluble silver bromide, which precipitates out of the reaction mixture. sciencemadness.org Silver carbonate is a versatile reagent in organic synthesis, often used as an oxidant or a base in various transformations. mdpi.com While specific documented procedures for this exact transformation are not extensively detailed, the reaction is analogous to other salt metathesis reactions used in organometallic synthesis.

The proposed reaction is as follows:

Hydrolytic Routes from Triethylhalogermanes

A more established and widely referenced method for the synthesis of this compound is the hydrolysis of triethylhalogermanes, such as triethylchlorogermane or triethylbromogermane. This process involves the reaction of the triethylhalogermane with water. The initial product of this reaction is the unstable triethylgermanol, which readily undergoes condensation to form the thermodynamically more stable this compound. loc.govdokumen.pub This hydrolytic approach is a common strategy for the formation of element-oxygen bonds in organometallic chemistry. For instance, the hydrolysis of monochlorophenylhydrodigermanes yields the corresponding digermoxanes. researchgate.net

The reaction proceeds in two conceptual steps:

Hydrolysis:

Condensation:

Contemporary Synthetic Considerations for Digermoxanes

Modern synthetic efforts focus on expanding the structural diversity of digermoxanes, including those with sterically demanding substituents, and on utilizing them as platforms for further derivatization.

Strategies for Bulky Organogermyl Substituents in Digermoxane Synthesis

The introduction of bulky organic groups on the germanium atoms of digermoxanes presents a synthetic challenge due to steric hindrance. While the literature does not provide extensive specific examples for the synthesis of bulky hexa-substituted digermoxanes, general synthetic principles suggest that overcoming steric hindrance may require more reactive germanium precursors or harsher reaction conditions. The synthesis of other sterically hindered organogermanium compounds, such as those with bulky silyl (B83357) or aryl groups, often necessitates the use of highly reactive organolithium or Grignard reagents. researchgate.netresearchgate.net Analogous strategies in organosilicon chemistry, a field with many parallels to organogermanium chemistry, often employ forcing conditions or specialized catalysts to facilitate the formation of sterically congested siloxanes.

Derivatization from Other Organogermanium Precursors

This compound serves as a valuable starting material for the synthesis of other organogermanium compounds. A documented example of its derivatization is the reaction with β-hydroxyethylurea, which results in the formation of N-(β-triethylgermyloxyethyl)urea. rsc.org This reaction exemplifies the cleavage of the Ge-O-Ge bond and the formation of a new germanium-oxygen-carbon linkage.

Cleavage Reactions of this compound

The Ge-O-Ge bond in this compound is the most reactive site in the molecule and is susceptible to cleavage by a variety of reagents, including acids, bases, and radical initiators.

The cleavage of the germanium-oxygen bond can be effected under acidic conditions. Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for this transformation. saskoer.ca The reaction mechanism is believed to proceed via protonation of the bridging oxygen atom, which enhances its leaving group ability, followed by nucleophilic attack of the halide anion at one of the germanium centers. This results in the formation of a triethylhalogermane and triethylgermanol, with the latter likely reacting further with the acid to yield another equivalent of the triethylhalogermane and water. The acid-catalyzed hydrolysis of related phenoxygermanes has been shown to proceed via nucleophilic cleavage of the germanium-oxygen bond. rsc.org

Base-catalyzed cleavage of the Ge-O-Ge bond is also a feasible process, although less commonly documented for this compound specifically. Strong bases, such as alkali metal hydroxides, can attack one of the electrophilic germanium atoms, leading to the cleavage of the germoxane bridge. This type of reaction is analogous to the saponification of esters, where a hydroxide (B78521) ion acts as the nucleophile. chemistrysteps.comdalalinstitute.comgeeksforgeeks.org

Furthermore, this compound can undergo chlorinative cleavage. This reaction can be initiated by photo-induced electron transfer in the presence of a suitable photosensitizer and a chlorine source like carbon tetrachloride. This radical-based process results in the formation of triethylchlorogermane.

Acid-Mediated Cleavage Reactions

The Ge-O bond in this compound is susceptible to cleavage by strong acids. The reaction with concentrated hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), effectively transforms this compound into the corresponding triethylhalogermanes. dokumen.pub This reaction is analogous to the acidic cleavage of ethers, where the ether oxygen is first protonated by the strong acid to form a better leaving group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Following protonation of the germoxane oxygen, a nucleophilic attack by the halide ion on one of the germanium centers occurs, leading to the cleavage of the Ge-O bond and formation of triethylhalogermane and triethylgermanol. dokumen.pubmasterorganicchemistry.comlibretexts.org The triethylgermanol can then react further with the excess acid to produce another molecule of triethylhalogermane.

Anderson (1951) also studied the cleavage of this compound using thiocyanic acid (HNCS). dokumen.pub

Reaction Scheme: Et₃Ge-O-GeEt₃ + 2 H-X → 2 Et₃Ge-X + H₂O (where X = Cl, Br)

Nucleophilic Cleavage Reactions

The germanium-oxygen bond in this compound can also be cleaved by strong nucleophiles. A notable example is its reaction with lithium metal (Li), which results in the formation of an equimolar mixture of triethylgermanolate lithium (Et₃GeOLi) and triethygermyllithium (Et₃GeLi). dokumen.pub This transformation highlights the susceptibility of the Ge-O bond to nucleophilic attack, leading to the formation of distinct organogermanium species.

Photo-Induced Chlorinative Cleavage Mechanisms

Irradiation of this compound can induce a chlorinative cleavage of the germanium-oxygen bonds through a photo-induced electron transfer (PET) mechanism. oup.com When a solution of this compound in a mixed solvent of carbon tetrachloride (CCl₄) and acetonitrile (B52724) (CH₃CN) is irradiated with a high-pressure mercury arc lamp in the presence of an electron acceptor, it undergoes cleavage to yield triethylchlorogermane (Et₃GeCl) and hexaethyldigermylperoxide ((Et₃Ge)₂O₂). oup.com The reaction does not proceed without the presence of the electron acceptor, indicating it is essential for initiating the cleavage. oup.com

Electron acceptors are crucial for initiating the photo-induced cleavage of this compound. oup.com In this process, an electron acceptor, such as 1,2-dicyanonaphthalene (DCN), first absorbs light energy, becoming electronically excited. oup.com The excited acceptor then facilitates an electron transfer from the this compound molecule, which acts as an electron donor. oup.com This electron transfer is a key step, leading to the formation of a this compound cation radical, which subsequently undergoes further reactions. oup.com The efficiency of this process is confirmed by fluorescence quenching experiments, where the fluorescence of DCN is quenched by digermoxanes at a high rate. oup.com

The photo-induced electron transfer from this compound to an acceptor in a carbon tetrachloride-acetonitrile solvent mixture leads to a cascade of radical reactions. oup.com This process results in the formation of several key products, including triethylchlorogermane (Et₃GeCl) and hexaethyldigermylperoxide (Et₃GeOOGeEt₃). oup.com Other products observed include hexaethyldigermane (B1588020) (Et₃GeGeEt₃) and hexachloroethane (B51795). oup.com

The reactivity in this photo-induced chlorinative cleavage varies with the alkyl substituents on the germanium atom. A study comparing different hexaalkyldigermoxanes showed the following order of reactivity: Et > n-Pr > n-Bu >> Me. oup.com

| Substituent (R) | R₃GeCl Yield (%) | (R₃Ge)₂O₂ Yield (%) |

|---|---|---|

| Et | 14 | 15 |

| n-Pr | 10 | 12 |

| n-Bu | 8 | 10 |

Data sourced from a study on the chlorinative cleavage of digermoxanes initiated by photo-induced electron transfer. oup.com Yields are based on the starting digermoxane.

Role of Electron Acceptors in Photoreactions

Electron Transfer Processes Involving this compound

This compound can participate in electron transfer processes, acting as an electron donor due to having a relatively low ionization potential. oup.com The most prominent example is the photo-induced electron transfer (PET) where an electron is transferred from the digermoxane to an excited-state electron acceptor. oup.comresearchgate.net This initial transfer generates a charge separation, forming a this compound cation radical and the radical anion of the acceptor, which then triggers subsequent chemical transformations like the chlorinative cleavage. oup.com

Mechanistic Postulations for Cation Radical Intermediates

The involvement of cation radical intermediates in the chemical transformations of this compound is exemplified by its chlorinative cleavage under photochemical conditions. oup.com Organometallic compounds containing Group 14 element bonds often possess low ionization potentials, making them excellent electron donors for single-electron transfer (SET) reactions. oup.comresearchgate.net The generation of cation radicals from such compounds is a key step in various synthetic transformations. researchgate.net

Research has demonstrated that the irradiation of this compound in a solution of carbon tetrachloride (CCl₄) and acetonitrile (CH₃CN) in the presence of an electron acceptor, such as 1,2-dicyanonaphthalene (DCN), leads to the cleavage of the germanium-oxygen bond. oup.com This reaction does not proceed without the DCN photosensitizer, indicating that the initial step involves the photoexcitation of DCN. oup.com

The fluorescence of DCN is quenched by this compound, suggesting a single-electron transfer (SET) from the digermoxane to the excited state of DCN. oup.com This SET event generates the this compound cation radical, [Et₃GeOGeEt₃]•+, and the DCN anion radical. oup.com The highly unstable digermoxane cation radical then undergoes further reactions, leading to the observed products. The primary products of this photo-induced reaction are triethylchlorogermane (Et₃GeCl), hexaethyldigermylperoxide (Et₃GeOOGeEt₃), hexaethyldigermane (Et₃GeGeEt₃), and hexachloroethane (C₂Cl₆). oup.com

The proposed mechanism for this transformation is outlined below:

Photoexcitation: The sensitizer (B1316253) (DCN) absorbs light and is promoted to its excited state (DCN*).

DCN + hν → DCN*

Single-Electron Transfer (SET): The excited sensitizer accepts an electron from this compound to form the digermoxane cation radical and the sensitizer's anion radical.

Et₃GeOGeEt₃ + DCN* → [Et₃GeOGeEt₃]•+ + DCN•-

Radical Propagation and Product Formation: The unstable cation radical and other generated species react further. While the precise subsequent steps are complex, a plausible pathway involves the reaction with CCl₄ to generate chlorinated species and other radicals, ultimately leading to the final products. oup.com

The reactivity of various digermoxanes in this photo-induced chlorinative cleavage has been studied, with the reaction efficiency depending on the alkyl substituents on the germanium atom. The reactivity was observed to decrease in the order: Et > n-Pr > n-Bu >> Me. oup.com This trend correlates with the ionization potentials of the corresponding digermoxanes. oup.com

| Substituent (R) | Starting Material Conversion (%) | Product (R₃GeCl) Yield (%) |

|---|---|---|

| Ethyl (Et) | 100 | 70 |

| n-Propyl (n-Pr) | 100 | 65 |

| n-Butyl (n-Bu) | 85 | 55 |

| Methyl (Me) | 0 | 0 |

This photo-induced reaction highlights a key mechanistic pathway available to this compound, proceeding through a cation radical intermediate. This contrasts with typical heterolytic cleavage reactions initiated by acids and underscores the importance of single-electron transfer processes in the chemistry of organogermanium compounds. dokumen.puboup.comresearchgate.net

Elucidation of Reaction Mechanisms Via Kinetic and Mechanistic Studies

Kinetic Analysis of Hexaethyldigermoxane Transformations

Kinetic analysis is fundamental to understanding the rates and mechanisms of reactions involving this compound. It provides quantitative data on how reaction speeds are affected by different variables, which in turn helps to map out the reaction pathway.

Determining the rate of chemical transformations for compounds like this compound relies on a variety of experimental techniques that can monitor the concentration of reactants or products over time.

One key experimental approach involves photo-induced reactions. For instance, the chlorinative cleavage of this compound has been studied by irradiating a solution of the compound in a carbon tetrachloride and acetonitrile (B52724) solvent mixture with a high-pressure mercury arc lamp. oup.com The progress of this reaction, and thus its rate, was monitored by gas chromatography (GC) to determine the yield of products based on the starting material consumed. oup.com

Another powerful technique for studying reaction kinetics is fluorescence quenching. In the context of the photo-induced cleavage, the fluorescence of a photosensitizer, 1,2-dicyanonaphthalene (DCN), was observed to be quenched by this compound. The rate of this quenching process was determined to be on the order of 10¹⁰ M⁻¹s⁻¹, indicating a very rapid electron transfer step. oup.com

General methods for kinetic analysis, though not specifically documented for all this compound reactions, are also applicable. These include the use of continuous stirred-tank reactors to study reaction orders under steady-state conditions and differential scanning calorimetry (DSC) for analyzing the kinetics of transformations that occur upon heating. researchgate.netcsic.es These methods allow for the determination of kinetic parameters such as reaction order, rate constants, and activation energies. researchgate.net

The reaction pathways of this compound are highly sensitive to the surrounding conditions, including the presence of light, catalysts, and the chemical environment.

A prime example is the photo-induced chlorinative cleavage, which is entirely dependent on specific conditions. The reaction requires irradiation (with light of wavelength > 300 nm) and the presence of an electron-accepting photosensitizer like DCN. oup.com In the absence of DCN, the reaction does not proceed, highlighting its role as an essential initiator. oup.com The solvent system, a mixture of carbon tetrachloride (CCl₄) and acetonitrile (CH₃CN), is also crucial, with CCl₄ acting as the chlorine source for the cleavage. oup.com

The chemical environment, particularly the presence of acids, significantly directs the reactivity of the Ge-O-Ge bond. This compound undergoes cleavage reactions when treated with various inorganic and organic acids. loc.govdokumen.pub For example, it reacts with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) to yield the corresponding triethylhalogermanes. loc.gov

Furthermore, conditions can dictate the formation of this compound from its precursors. The thermolysis of triethylgermane (B74486) in the presence of excess oxygen leads to the formation of this compound, among other products. researchgate.net This indicates that temperature and the presence of an oxidizing agent are key factors in this particular synthetic pathway.

Below is a table summarizing the products formed during the photo-induced reaction of various digermoxanes under specific conditions, illustrating the influence of the substituent groups (R) on the product distribution.

| Digermoxane ((R₃Ge)₂O) | Triethylchlorogermane (R₃GeCl) Yield (%) | Digermylperoxide (R₃GeOOGeR₃) Yield (%) | Digermane (R₃GeGeR₃) Yield (%) |

|---|---|---|---|

| This compound | 70 | 15 | trace |

| Hexabutyldigermoxane | 52 | 25 | trace |

Table 1: Product yields from the photo-induced reaction of digermoxanes in a CCl₄-CH₃CN solvent with DCN sensitizer (B1316253). Data sourced from oup.com.

Experimental Approaches to Reaction Rate Determination

Mechanistic Pathways of Digermoxane Reactivity

Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for controlling the outcomes of this compound reactions. Studies point towards the involvement of reactive intermediates, particularly in radical and stepwise processes.

There is significant evidence for the involvement of radical intermediates in the reactions of this compound. The photo-induced chlorinative cleavage is proposed to proceed through a free-radical chain mechanism initiated by electron transfer. oup.com In this process, the this compound acts as an electron donor, transferring an electron to the excited state of the DCN photosensitizer. This results in the formation of a this compound cation radical (Et₃GeOGeEt₃•⁺). oup.com This highly reactive radical intermediate then reacts with carbon tetrachloride, propagating a chain reaction that ultimately leads to the formation of triethylchlorogermane and other products. oup.com

Mechanisms involving radical intermediates have also been proposed for the decomposition of related organogermanium compounds where this compound is a product. For example, the thermal decomposition of triethylgermane in the presence of oxygen, which yields this compound, is believed to proceed via mechanisms involving intermediate radicals. researchgate.net The concept of radical chain mechanisms is a recurring theme in the chemistry of organogermanium compounds. core.ac.uk

The available evidence for this compound cleavage reactions points predominantly towards stepwise mechanisms rather than concerted ones, where bond breaking and formation occur simultaneously.

The photo-induced chlorinative cleavage serves as a clear example of a stepwise pathway. oup.com The process involves distinct, sequential steps:

Photoexcitation of the DCN sensitizer.

Electron transfer from this compound to the excited DCN, forming the cation radical.

Reaction of the cation radical with the solvent to initiate a chain reaction.

Each step is a discrete event, ruling out a concerted mechanism. Similarly, the cleavage of this compound by acids is best described as a stepwise process. loc.govdokumen.pub This type of reaction likely involves an initial protonation of the oxygen atom, forming a protonated intermediate, followed by a nucleophilic attack by the acid's conjugate base on one of the germanium centers, leading to the cleavage of the Ge-O bond. While direct mechanistic studies distinguishing these pathways for this compound are not extensively detailed, the nature of the reactants and products strongly implies a stepwise sequence.

Investigation of Radical Intermediates and Chain Reactions

Theoretical Approaches to Reaction Pathway Elucidation

While specific theoretical studies focusing solely on this compound are not widely published, theoretical and computational chemistry provides powerful tools for elucidating reaction pathways of organometallic compounds. These methods can complement experimental findings by providing detailed energetic and structural information about transition states and intermediates that are often difficult to observe directly.

For related organogermanium and organosilicon systems, Density Functional Theory (DFT) calculations have been successfully employed to support experimental data and rationalize observed reactivity and selectivity. researchgate.netwayne.edu Such calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov

The Intrinsic Reaction Coordinate (IRC) method is another valuable theoretical tool. By following the IRC downhill from a calculated transition state structure, chemists can confirm that the transition state indeed connects the intended reactants and products, providing a theoretical "movie" of the reaction pathway at a molecular level. nih.gov These computational approaches could be applied to this compound to investigate the energetics of concerted versus stepwise cleavage, the stability of proposed radical intermediates, and the influence of substituents on the reaction barriers, thereby offering deeper insight into its complex reactivity.

Due to a lack of specific scientific literature and research data concerning the kinetic and mechanistic studies of this compound, it is not possible to generate a detailed and scientifically accurate article on the elucidation of its reaction mechanisms, including computational modeling of transition states and activation energy calculations.

Therefore, in the interest of scientific accuracy and adherence to the strict content requirements, the requested article cannot be produced at this time. Further research and publication of data specifically on the reaction mechanisms of this compound would be necessary to address this topic comprehensively.

Spectroscopic Characterization and Structural Elucidation of Hexaethyldigermoxane

Vibrational Spectroscopic Analysis (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups and elucidating the structure of molecules. tanta.edu.egornl.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. tanta.edu.eg In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active when a vibration causes a change in the molecule's polarizability. carleton.eduedinst.com Because their selection rules are different, IR and Raman spectroscopy are considered complementary, providing a more complete picture of a molecule's vibrational modes. edinst.comspectroscopyonline.com

The assignment of fundamental vibrational modes involves correlating observed spectral bands with specific atomic motions within the molecule, such as stretching, bending, wagging, and twisting. libretexts.orgnist.gov For a molecule like Hexaethyldigermoxane, ((C₂H₅)₃Ge)₂O, the spectrum is expected to be characterized by vibrations of the Ge-O-Ge bridge, the Ge-C bonds, and the internal modes of the ethyl (C₂H₅) groups.

Key expected vibrational modes for this compound include:

Ge-O-Ge Vibrations : The asymmetric stretch (νas) of the Ge-O-Ge bond is typically a strong band in the infrared spectrum, while the symmetric stretch (νs) is often prominent in the Raman spectrum.

Ge-C Vibrations : Stretching and bending modes associated with the germanium-carbon bonds.

Ethyl Group Vibrations : The internal vibrations of the CH₃ and CH₂ groups, including C-H stretching, scissoring, wagging, twisting, and rocking modes.

The following table outlines the expected types of fundamental vibrations and their general frequency regions.

| Vibrational Mode | General Frequency Region (cm⁻¹) | Primary Spectroscopic Activity |

| C-H Stretching | 2850 - 3000 | IR and Raman |

| CH₂ Scissoring | 1400 - 1480 | IR and Raman |

| CH₃ Deformation (Asymmetric) | ~1460 | IR and Raman |

| CH₃ Deformation (Symmetric) | ~1380 | IR and Raman |

| CH₂ Wagging / Twisting | 1150 - 1350 | IR and Raman |

| Ge-O-Ge Asymmetric Stretch | 700 - 900 | Strong in IR |

| Ge-C Stretching | 500 - 650 | IR and Raman |

| Ge-O-Ge Symmetric Stretch | 400 - 550 | Strong in Raman |

| Ge-O-Ge Bending | < 200 | IR and Raman |

| Ge-C Bending / Rocking | < 400 | IR and Raman |

This table is interactive. You can sort and filter the data.

To aid in the assignment of complex vibrational spectra, computational methods are frequently employed. cardiff.ac.uk Techniques like Density Functional Theory (DFT) have become standard tools for predicting the electronic structure and, consequently, the vibrational frequencies and intensities of molecules. nih.gov These calculations are typically performed under the harmonic approximation, which models the potential energy surface as a set of independent harmonic oscillators. cardiff.ac.uk

The process involves:

Optimizing the molecular geometry to find its lowest energy conformation.

Calculating the second derivatives of the energy with respect to atomic positions to determine the force constants and vibrational frequencies.

Calculating the derivatives of the molecular dipole moment and polarizability to predict IR and Raman intensities, respectively.

This computational approach allows for a theoretical spectrum to be generated, which can then be compared with experimental data to confirm or guide the assignment of vibrational bands. rsc.org While this is a standard methodology, specific computational studies detailing the predicted vibrational spectrum of this compound are not prominently available in surveyed literature.

Assignment of Fundamental Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic and organometallic compounds by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C. colab.ws

In ¹H NMR spectroscopy, the chemical shift, signal splitting (multiplicity), and integration of the signals provide detailed information about the number and connectivity of hydrogen atoms. For this compound, the six equivalent ethyl groups are expected to produce a characteristic pattern:

A signal for the methylene (B1212753) protons (-CH₂-), which would be split into a quartet by the adjacent methyl protons.

A signal for the methyl protons (-CH₃-), which would be split into a triplet by the adjacent methylene protons.

The exact chemical shifts are influenced by the electronegativity of the adjacent germanium atom. Although ¹H NMR is a standard characterization technique, detailed spectral data for this compound, such as specific chemical shifts and coupling constants, are not widely reported in readily accessible literature. core.ac.uk

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. magritek.com For this compound, two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two chemically non-equivalent carbon atoms of the ethyl groups:

One signal for the methylene carbons (-CH₂-).

One signal for the methyl carbons (-CH₃-).

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com As with ¹H NMR, while the expected spectral features can be predicted, published reports containing assigned ¹³C NMR spectra for this compound are scarce.

NMR spectroscopy is a primary method for the structural elucidation of new compounds formed during chemical reactions, including photochemical processes. researchgate.net If this compound were to undergo photolysis, NMR would be the ideal technique to identify the resulting photoproducts by analyzing the new sets of signals corresponding to the altered chemical structures. However, a review of available literature did not yield studies focused on the photochemical reactions of this compound or the subsequent NMR analysis of its photoproducts.

Carbon (¹³C) NMR Studies of this compound and its Derivatives

Mass Spectrometric (MS) Analysis

Mass spectrometry is a powerful analytical technique used for the sensitive detection and identification of molecules. In the context of organogermanium chemistry, it is particularly valuable for monitoring reaction progress and identifying transient species.

Identification of this compound Reaction Products and Intermediates

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a premier tool for studying mechanistic pathways in solution-phase chemistry, including homogeneous metal-catalyzed reactions. mdpi.comuvic.ca This soft ionization technique allows for the transfer of ions from a liquid solution directly into the gas phase for mass analysis, leaving weak bonding interactions intact. uvic.ca Consequently, it is exceptionally well-suited for the rapid and specific detection of multiple reaction intermediates and products directly from a reaction mixture. mdpi.com

Electronic Spectroscopic Methods (UV/Visible Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule when it absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum (typically 200-700 nm). libretexts.org The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores—parts of a molecule that absorb light strongly in this region. libretexts.orgazooptics.com

Characterization of Electronic Transitions in Organogermanium Compounds

The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, such as a bonding (π, sigma) or non-bonding (n) orbital, to a higher energy anti-bonding (π, σ) molecular orbital. libretexts.org Common transitions include π→π* and n→π*, which are often found in molecules with conjugated systems or heteroatoms. azooptics.com

In organogermanium compounds, the nature of these transitions depends on the specific structure.

σ→σ Transitions:* Saturated organogermanes, containing only Ge-C and Ge-H sigma bonds, exhibit high-energy σ→σ* transitions that occur in the far-UV region and are typically not observed with standard spectrophotometers. libretexts.org

n→σ Transitions:* For this compound, the presence of the oxygen atom with its non-bonding (lone pair) electrons introduces the possibility of n→σ* transitions. These transitions involve moving an electron from an oxygen lone pair to an anti-bonding orbital of the Ge-O or Ge-C bonds. youtube.com

π→π Transitions:* In organogermanium compounds containing multiple bonds or aromatic rings, lower-energy π→π* transitions are observed. rsc.orgresearchgate.net For example, strong π-π* absorptions are seen in compounds with Ge=Ge double bonds, and the energy of these transitions is influenced by π-conjugation with aromatic substituents, which narrows the HOMO-LUMO gap. researchgate.net

Charge-Transfer (CT) Transitions: In donor-acceptor organogermanium systems, a broad and weak absorption corresponding to a charge-transfer transition can be observed in the lower-energy region of the spectrum. rsc.org

The types of electronic transitions possible in a molecule are summarized in the table below.

| Transition | Description | Typical Chromophore |

| σ → σ | Promotion of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. | C-C, C-H, Ge-C, Ge-O single bonds |

| n → σ | Promotion of a non-bonding electron to a sigma anti-bonding orbital. | Compounds with heteroatoms (O, N) |

| π → π | Promotion of an electron from a pi bonding orbital to a pi anti-bonding orbital. | C=C, C=O, Aromatic rings, Ge=Ge |

| n → π | Promotion of a non-bonding electron to a pi anti-bonding orbital. | C=O, C=N |

Spectroscopic Signatures of Charge-Transfer Complexes with this compound

A charge-transfer (CT) complex is an association of two or more molecules in which a fraction of electronic charge is transferred from an electron donor to an electron acceptor. bath.ac.ukuconn.edu This interaction creates a new, low-energy electronic transition that is not present in the spectra of the individual donor or acceptor molecules. uconn.edu The spectroscopic signature of a CT complex is the appearance of a new, often broad, absorption band, frequently in the visible region, which is responsible for the characteristic color of these complexes. uconn.edu

The energy of the charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. uconn.edu Organogermanium compounds can participate in these complexes. For instance, a donor-acceptor-donor (D–A–D) compound featuring a phenazagermin donor exhibits a broad absorption band in the low-energy region ascribed to a CT transition. rsc.org Similarly, the interaction between various electron donors and an acceptor can generate a series of CT complexes, each with a characteristic absorption band in the UV-visible spectrum. researchgate.net

This compound, with its electron-donating ethyl groups and the lone-pair electrons on the oxygen atom, can potentially act as an electron donor in the presence of a suitable electron acceptor (e.g., tetracyanoethylene, chloranil). The formation of such a CT complex would be expected to produce a new absorption band, providing a distinct spectroscopic signature of the interaction. ibs.re.krnih.gov

X-ray Crystallographic Studies of Related Digermoxanes and Organogermanium Compounds

Studies on various organogermanium compounds have established key structural parameters. The geometry around the germanium atom in tetracoordinate Ge(IV) complexes is typically tetrahedral, though distorted trigonal-bipyramidal geometries can occur in chelated compounds. researchgate.netnih.gov In digermenes (R2Ge=GeR2), the Ge=Ge bond length and the degree of pyramidalization and twisting at the germanium centers are highly dependent on the steric bulk of the substituents. mdpi.com

The table below presents selected structural data from X-ray crystallographic studies of related organogermanium compounds, which can serve as a reference for the expected parameters in this compound.

| Compound/Fragment | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| Dis2Ge=GeDis2 | Ge=Ge | 2.347(2) | Trans-bent (θ) | 32 | mdpi.com |

| (tBu2GeOH)2O | Ge-O-Ge | (Data for Ge-O-Ge angle not specified) | --- | --- | researchgate.net |

| Ph3SiOH (Silicon analogue) | Si-O-Si (in H-bonded dimer) | --- | Si-O-H...O | 134.7 | researchgate.net |

| Ar3GeOH | Ge-O | (Data for Ge-O length not specified) | --- | --- | researchgate.net |

| R'2Ge(Cat) | Ge-O (catecholate) | 1.815(2) - 1.839(2) | O-Ge-O | 92.48(9) - 93.3(1) | nih.gov |

| R'2Ge(Cat) | Ge-C (phenyl) | 1.942(3) - 1.956(3) | C-Ge-C | 114.2(1) - 116.3(2) | nih.gov |

This table compiles data from various related compounds to infer the likely structural characteristics of this compound.

Computational and Theoretical Chemistry Applied to Hexaethyldigermoxane

Quantum Chemical Calculation Methodologies

The study of organogermanium compounds, including hexaethyldigermoxane, benefits from a range of quantum chemical methods that solve the electronic Schrödinger equation with varying levels of approximation. ru.nl These calculations are typically performed for a fixed nuclear configuration, based on the Born-Oppenheimer approximation, which separates nuclear and electronic motion. ru.nl

Density Functional Theory (DFT) has become a primary tool for computational studies on organogermanium compounds due to its excellent balance of computational cost and accuracy. ohio-state.eduacs.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven effective for determining thermochemical properties and geometries of various organogermanium species. ohio-state.eduacademie-sciences.fr

DFT calculations have been successfully used to investigate reaction mechanisms, electronic structures, and spectroscopic properties of compounds containing germanium. mdpi.comresearchgate.net For instance, DFT has been employed to explore the mechanisms of reactions involving organogermanes and to understand the electronic properties of complex germanium-containing molecules. acs.orgresearchgate.net The application of time-dependent DFT (TD-DFT) also allows for the calculation of electronic excitation energies, providing insights into the UV-visible spectra of these compounds. ohio-state.edu

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental parameters. ru.nlnumberanalytics.com The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. ru.nl While HF is a crucial starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. ru.nl

To improve upon the HF approximation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory (MP), particularly at the second order (MP2), is a common method used to incorporate electron correlation. ru.nl Ab initio calculations, including MP2, have been applied to study the structures and stabilities of germoxanes and related species. iastate.edu These methods, though often more computationally demanding than DFT, can provide highly accurate results for molecular properties. rsc.orgiastate.edu

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional (for DFT) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. academie-sciences.fr For heavier elements like germanium, the selection is critical.

Functionals: The B3LYP hybrid functional, which combines the strengths of HF theory and DFT, is a widely used and versatile choice for organogermanium systems. academie-sciences.fr More modern functionals, such as the M06-2X-D3, are also employed, particularly when non-covalent interactions or complex reaction mechanisms are being studied. mdpi.com

Basis Sets: For elements like germanium, basis sets must be able to describe a larger number of electrons. Pople-style basis sets like 6-31G* or the triple-zeta 6-311G series are common starting points. academie-sciences.fr However, for higher accuracy, especially with heavy atoms, effective core potentials (ECPs) are often used. ECPs, such as LANL2DZ, replace the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron chemistry. academie-sciences.fr The def2 series of basis sets (e.g., def2-TZVP) are also well-regarded for their performance with heavier elements. mdpi.com Combining these basis sets with polarization and diffuse functions is often necessary to accurately model bonding and electron distribution. academie-sciences.fr

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Molecular Modeling and Electronic Structure Analysis

Molecular modeling encompasses the computational methods used to represent and simulate the behavior of molecules, providing a three-dimensional understanding of their structure and electronic properties. cbs.ac.inwikipedia.org

A fundamental application of computational chemistry is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to a minimum on the potential energy surface. ru.nlwikipedia.org This geometry optimization process calculates the forces on each atom and adjusts their positions until a stable structure with minimal energy is found. The resulting bond lengths, bond angles, and dihedral angles define the molecule's 3D structure. wikipedia.org

Table 1: Calculated Geometric Parameters for an Analogous Digermoxane, H(OH)₂GeOGe(OH)₂H, at the MP2/SBK Level of Theory iastate.edu (Note: This table presents data for an analogue to illustrate typical values for a digermoxane structure.)

| Parameter | Value |

| Ge-O Bond Length | 1.772 Å |

| Ge-O-Ge Bond Angle | 125.7° |

| O-Ge-O Bond Angle | 106.1° |

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). libretexts.org A higher HOMO energy indicates a greater tendency to donate electrons. taylorandfrancis.com

The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org A lower LUMO energy suggests a greater ability to accept electrons. taylorandfrancis.com

The HOMO-LUMO gap (the energy difference between the two) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com

FMO analysis for this compound would involve calculating the energies and visualizing the shapes of these orbitals. The HOMO is expected to be localized primarily on the oxygen atom due to its lone pairs, while the LUMO would likely involve antibonding orbitals associated with the Ge-O or Ge-C bonds. This analysis would provide key insights into how this compound interacts with other reagents in chemical reactions.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis (Note: The following values are representative and serve to illustrate the type of data obtained from an FMO analysis, as specific calculated values for this compound are not available in the cited literature.)

| Parameter | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | +1.5 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 8.0 eV |

Charge Distribution and Electronic Properties

The distribution of electrons within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. numberanalytics.com Computational methods can model this distribution, providing a quantitative picture of the charge landscape across the molecular structure.

Charge density analysis, rooted in quantum mechanics, determines the probability of finding an electron in a given region of space. numberanalytics.com Techniques like Bader's Quantum Theory of Atoms in Molecules (QTAIM) partition the electron density to assign charges to individual atoms or functional groups. utexas.edumdpi.com For this compound, such an analysis would quantify the partial charges on the germanium, oxygen, and carbon atoms of the ethyl groups. This reveals the polarity of the Ge-O and Ge-C bonds. The central oxygen atom in the Ge-O-Ge framework is expected to carry a significant negative charge, while the germanium atoms would be correspondingly positive, creating a polar core. The charge distribution can be visualized using charge density difference maps, where areas of charge accumulation and depletion are shown. researchgate.net

Below is an illustrative table of the type of data generated from a charge and electronic property analysis, based on general principles for organogermanium compounds.

| Property | Atom/Group | Calculated Value (Illustrative) | Significance |

| Atomic Charge (QTAIM) | Ge | +1.2 e | Indicates significant positive charge, suggesting electrophilic character. |

| O (in Ge-O-Ge) | -1.5 e | Highly negative charge, indicating nucleophilic character and high polarity of the Ge-O bond. | |

| C (ethyl, alpha) | -0.4 e | Slight negative charge due to polarization from Germanium. | |

| Electronic Property | --- | --- | --- |

| HOMO Energy | Molecule | -6.5 eV | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | Molecule | +0.5 eV | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | Molecule | 7.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying compounds and interpreting experimental spectra. smu.edu

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. wiley.comspecac.com Theoretical calculations, typically using density functional theory (DFT), can predict the frequencies and intensities of these vibrations. iucaa.in The vibrational spectrum of a molecule is a unique fingerprint, allowing for its identification. wiley.com

For this compound, a key feature in its vibrational spectra would be the modes associated with the Ge-O-Ge framework. The asymmetric stretching of the Ge-O-Ge bond is expected to produce a strong absorption in the infrared spectrum, while the symmetric stretch would be prominent in the Raman spectrum. Other characteristic vibrations would include the stretching and bending modes of the ethyl groups' C-H and C-C bonds.

By simulating the spectra, specific peaks can be assigned to particular molecular motions. researchgate.net Theoretical spectra are often plotted using Gaussian or Lorentzian functions to create a curve that can be directly compared with experimental results. iucaa.in

An illustrative table of predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Expected IR Intensity | Expected Raman Activity |

| Ge-O-Ge Asymmetric Stretch | 850 - 950 | Strong | Weak |

| Ge-O-Ge Symmetric Stretch | 500 - 600 | Weak | Strong |

| Ge-O-Ge Bending | 200 - 300 | Medium | Medium |

| CH₂ Rocking (Ethyl) | 750 - 800 | Medium | Weak |

| Ge-C Stretching | 550 - 650 | Medium | Strong |

| C-H Stretching (Ethyl) | 2850 - 2980 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. libretexts.org Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei, such as ¹H and ¹³C. smu.edu These calculations help in assigning peaks in experimental spectra and can be used to confirm molecular geometries by comparing calculated shifts for different possible structures with experimental data. smu.edu

For this compound, ¹H NMR calculations would predict the chemical shifts for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. Similarly, ¹³C NMR calculations would provide the shifts for the two distinct carbon environments. The calculated values are highly sensitive to the local electronic environment of each nucleus.

The following table illustrates the type of results obtained from a theoretical NMR chemical shift calculation.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) (Illustrative) | Multiplicity (Predicted) |

| ¹H | -CH₂- (Ethyl) | 1.1 | Quartet |

| ¹H | -CH₃ (Ethyl) | 1.2 | Triplet |

| ¹³C | -CH₂- (Ethyl) | 15.0 | --- |

| ¹³C | -CH₃ (Ethyl) | 10.0 | --- |

Theoretical Raman and Infrared Spectra Generation for this compound

Bonding Analysis in the Germanium-Oxygen-Germanium (Ge-O-Ge) Framework

To gain a deeper understanding of the nature of chemical bonds, computational methods can dissect the interactions between atoms.

Energy Decomposition Analysis (EDA) is a method used to partition the total interaction energy between molecular fragments into physically meaningful components. nih.govresearchgate.net Typically, the interaction energy (ΔE_int) is broken down into terms representing electrostatic interactions (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital (covalent) interactions (ΔE_orb). researchgate.net

Applying EDA to the Ge-O bond within the Ge-O-Ge framework of this compound would involve treating a germanium-containing fragment and the oxygen atom as the interacting entities. This analysis would quantify the contribution of ionic forces (electrostatics) versus covalent character (orbital interaction) to the bond's strength and stability. Given the difference in electronegativity, a significant electrostatic contribution is expected for the Ge-O bond. researchgate.net

An illustrative EDA table for a Ge-O bond interaction is shown below.

| Energy Component | Value (kcal/mol) (Illustrative) | Percentage of Total Attraction (Illustrative) | Interpretation |

| Interaction Energy (ΔE_int) | -95.0 | Overall stabilization from bond formation. | |

| Pauli Repulsion (ΔE_Pauli) | +150.0 | Destabilizing term from repulsion between electrons of the fragments. | |

| Total Attraction | -245.0 | 100% | Sum of stabilizing electrostatic and orbital terms. |

| Electrostatic (ΔE_elstat) | -160.0 | 65.3% | Major stabilizing component, indicating a highly polar, ionic character. |

| Orbital Interaction (ΔE_orb) | -85.0 | 34.7% | Covalent contribution from orbital mixing. |

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.defaccts.de This method provides detailed insights into bonding, hybridization, and delocalization effects (charge transfer). icm.edu.pl

An NBO analysis of this compound would characterize the Ge-O bonds within the Ge-O-Ge framework. It would describe the hybridization of the germanium and oxygen atomic orbitals that form the sigma (σ) bonds. Furthermore, NBO analyzes delocalization by examining interactions between filled (donor) orbitals and empty (acceptor) orbitals. A key interaction would be the donation of electron density from the oxygen lone pairs (n_O) to the anti-bonding orbitals of the germanium-ethyl bonds (σ*_Ge-C). The energy associated with these interactions (E⁽²⁾) quantifies the stability gained from this charge delocalization. wisc.eduugm.ac.id

The table below provides an example of the output from an NBO analysis for the key interactions in the Ge-O-Ge framework.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) (Illustrative) | Interaction Type and Significance |

| LP (O) | σ* (Ge₁-C₁) | 5.2 | Hyperconjugation; donation from oxygen lone pair to the antibonding Ge-C orbital, indicating electron delocalization and stabilization. |

| LP (O) | σ* (Ge₂-C₃) | 5.2 | Hyperconjugation; similar stabilization effect on the second Ge-C bond. |

| σ (Ge₁-C₁) | σ* (Ge₁-O) | 2.1 | Weak delocalization from a Ge-C bond into the adjacent Ge-O antibonding orbital. |

Insights into the Nature of Germanium-Oxygen Bonds

The defining structural feature of this compound, the Ge-O-Ge linkage, is central to its chemical behavior. While specific, in-depth computational studies exclusively on this compound are not extensively available in public literature, the nature of its germanium-oxygen bonds can be thoroughly understood by applying established computational and theoretical chemistry methods. These approaches provide powerful insights into bond polarity, hybridization, and the electronic interactions that govern the molecule's structure and reactivity. The principles derived from theoretical analyses of related organogermanium compounds and analogous systems like siloxanes offer a robust framework for this understanding.

Molecular Orbital (MO) and Electron Density Analyses

Molecular Orbital (MO) theory describes how atomic orbitals on germanium, oxygen, and the surrounding ethyl groups combine to form a set of molecular orbitals that extend across the molecule. For the Ge-O bond, this combination results in bonding orbitals, which are lower in energy and concentrate electron density between the two nuclei, and higher-energy antibonding orbitals. The significant electronegativity difference between oxygen and germanium dictates that the bonding MOs are polarized towards the oxygen atom, imparting a substantial ionic character to the Ge-O bond.

Computational methods based on electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), allow for a quantitative analysis of this polarity. By locating the bond critical point (bcp) in the electron density between Ge and O, one can analyze properties like the value of the electron density (ρ) and its Laplacian (∇²ρ). A high positive charge on germanium and a corresponding negative charge on oxygen, coupled with a positive Laplacian value, would confirm a "closed-shell" interaction, characteristic of a polar covalent bond.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. In this compound, the HOMO is expected to be localized primarily on the oxygen atom, corresponding to its non-bonding lone pair electrons. The LUMO, conversely, would likely be associated with the antibonding σ*(Ge-C) orbitals of the ethyl groups. This distribution implies that the oxygen atom acts as the primary site for electrophilic attack, a characteristic feature of germoxane chemistry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, many-electron wavefunction into localized bonds and lone pairs, closely resembling a Lewis structure diagram. For this compound, an NBO analysis would offer detailed insights into several key aspects of the Ge-O bond:

Hybridization and Polarity: NBO analysis quantifies the hybridization of the atomic orbitals contributing to the Ge-O sigma (σ) bond. The germanium atom would exhibit hybridization with significant p-character, while the oxygen atom's hybridization would determine the Ge-O-Ge bond angle. The analysis also calculates the natural atomic charges, which would confirm the high polarity of the bond, with germanium being electropositive and oxygen being highly electronegative.

Donor-Acceptor Interactions (Hyperconjugation): A crucial insight from NBO analysis is the quantification of electron delocalization through donor-acceptor interactions. The most significant of these in the Ge-O-Ge linkage involves the donation of electron density from the oxygen's lone pair orbitals (n_O, the donor NBO) into the empty antibonding sigma orbitals of the adjacent Ge-C bonds (σ(Ge-C), the acceptor NBOs). This n_O → σ(Ge-C) hyperconjugative interaction is fundamental to the chemistry of germoxanes. It effectively delocalizes electron density, which stabilizes the molecule, weakens the basicity of the oxygen atom compared to simpler ethers, and influences the flexibility of the Ge-O-Ge bond angle. acs.orgacs.org

The strength of these interactions can be estimated using second-order perturbation theory within the NBO framework. The interaction energy, E(2), quantifies the stabilization gained from this electron delocalization.

Illustrative Computational Data

While specific published data for this compound is scarce, the table below illustrates the type of information an NBO analysis would yield. The values are representative, based on general principles and data from analogous Si-O systems and Ge-O bonds in other contexts, to provide a tangible understanding of the bonding characteristics. acs.orgacs.orgresearchgate.netarizona.edu

| Illustrative NBO Analysis Results for the Ge-O-Ge Linkage | |||

|---|---|---|---|

| Parameter | Germanium (Ge) | Oxygen (O) | Description |

| Natural Atomic Charge (e) | ~ +1.6 to +1.8 | ~ -1.1 to -1.3 | Demonstrates the highly polar nature of the Ge-O bond. |

| σ(Ge-O) Hybridization | ~ sp3.5 (22% s, 78% p) | ~ sp2.0 (33% s, 67% p) | Indicates significant p-character in the Ge hybrid orbital and sp²-like hybridization for the bridging oxygen. |

| Oxygen Lone Pairs (n_O) | One p-type orbital, one spx-type orbital | The p-type lone pair is the primary electron donor in hyperconjugative interactions. | |

| Key Donor-Acceptor Interactions | |||

| n_O → σ*(Ge-C) | ~ 4-8 kcal/mol | Stabilizing delocalization from oxygen lone pairs to antibonding orbitals of the ethyl groups. This interaction reduces the oxygen's basicity. |

Advanced Structural Theory and Bonding Concepts of Hexaethyldigermoxane

Molecular Geometry and Stereochemistry

The three-dimensional arrangement of atoms in Hexaethyldigermoxane, (C₂H₅)₃Ge-O-Ge(C₂H₅)₃, is fundamental to its properties. This section analyzes its structure using established chemical theories.

Application of Valence Shell Electron Pair Repulsion (VSEPR) Theory to Germanium Centers

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of a central atom. wikipedia.org In this compound, there are two central germanium (Ge) atoms.

To determine the geometry around each germanium center, the "AXE method" can be applied, where 'A' is the central atom, 'X' represents a bonded atom, and 'E' denotes a lone pair of electrons. wikipedia.org

For each germanium atom in this compound:

It is bonded to three carbon atoms (from the ethyl groups) and one oxygen atom.

There are no valence lone pairs on the germanium atom.

Therefore, the designation for each germanium center is AX₄. According to VSEPR theory, a molecule or atomic center with a steric number of 4 (four bonding pairs and zero lone pairs) adopts a tetrahedral geometry to place the electron pairs as far apart as possible. libretexts.org The bond angles around the germanium atom are thus expected to be approximately 109.5°.

| Central Atom | Bonded Atoms (X) | Lone Pairs (E) | Steric Number (X+E) | VSEPR Designation | Predicted Geometry |

| Germanium (Ge) | 4 (3 Carbon, 1 Oxygen) | 0 | 4 | AX₄ | Tetrahedral |

Conformational Analysis of the Ge-O-Ge Linkage

The core of the this compound molecule is the digermoxane linkage, Ge-O-Ge. The conformation of this linkage is largely defined by the bond angle at the central oxygen atom. Unlike the C-O-C angle in ethers (typically ~111°) or the Si-O-Si angle in siloxanes (which can be very wide, 140°-180°), the Ge-O-Ge angle in digermoxanes is also notably obtuse.

Steric Hindrance : The bulky trialkylgermyl groups (Ge(C₂H₅)₃) repel each other, favoring a wider angle to minimize steric strain.

Electronic Effects : The nature of the Ge-O bond, including potential orbital interactions, can influence the bond angle (see section 6.2.2).

Rotation is possible around the Ge-O single bonds, allowing the two triethylgermyl groups to adopt various conformations relative to each other. However, the ground state conformation will be the one that best balances the steric repulsions between the six ethyl groups.

Hybridization and Orbital Interactions

The electronic structure and bonding in this compound are best described through the concepts of orbital hybridization and the nature of its covalent bonds.

Germanium Orbital Hybridization in Digermoxanes

To form four single bonds in a tetrahedral arrangement as predicted by VSEPR theory, the valence orbitals of the germanium atom undergo hybridization. Germanium, like silicon and carbon in their respective groups, can exhibit sp³ hybridization. rsc.orgresearchgate.net In this model, one s-orbital and three p-orbitals of the germanium atom combine to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry, which is ideal for forming the four sigma bonds to three carbon atoms and one oxygen atom in this compound. This sp³-like hybridization is a key feature of saturated tetracoordinate germanium compounds. researchgate.net

Sigma (σ) and Pi (π) Bonding Contributions in Organogermanium Compounds

The covalent framework of this compound is built upon strong sigma (σ) bonds. ck12.org These bonds are formed by the direct, head-on overlap of atomic orbitals and result in electron density being concentrated along the internuclear axis. ck12.org

Ge-C σ-bonds : Formed from the overlap of a germanium sp³ hybrid orbital and a carbon sp³ hybrid orbital.

Ge-O σ-bond : Formed from the overlap of a germanium sp³ hybrid orbital and an oxygen sp³ (or sp²) hybrid orbital.

While the molecule is saturated and lacks conventional pi (π) bonds (formed by the sideways overlap of p-orbitals), the concept of π-contributions is relevant to the Ge-O bond. ck12.org In compounds containing a bond between a heavier Group 14 element (like Ge or Si) and a highly electronegative element with lone pairs (like oxygen), a type of interaction known as dπ-pπ back-donation can occur. nih.gov This involves the overlap of a filled p-orbital on the oxygen atom with an empty, accessible d-orbital on the germanium atom. This interaction can lead to:

A strengthening and shortening of the Ge-O bond compared to a pure single bond.

An increase in the Ge-O-Ge bond angle.

The creation of a more stable conjugated system within the Ge-O-Ge linkage. nih.gov

The capability of germanium to participate in such σ–π conjugation is a recognized feature in organogermanium chemistry. rsc.org

Intermolecular Interactions in Condensed Phases (where studied)

Intermolecular forces are the attractions or repulsions between neighboring molecules that determine the bulk properties of a substance, such as its boiling point and state of matter (solid, liquid, or gas). libretexts.orgwikipedia.org These forces are electrostatic in nature but are significantly weaker than the intramolecular covalent bonds. libretexts.org

For this compound, a molecule with no hydrogen bond donors and a largely nonpolar exterior, the primary intermolecular forces in its condensed phases (liquid or solid) are London dispersion forces .

London Dispersion Forces : These are temporary attractive forces that arise when the electrons in two adjacent atoms or molecules occupy positions that make the atoms form temporary dipoles. These forces are present in all molecules, whether polar or nonpolar. libretexts.org Their strength increases with the size of the molecule and the surface area available for interaction. As this compound is a relatively large molecule (molecular weight 335.54 g/mol ), these forces are expected to be significant.

Research Applications and Future Directions in Hexaethyldigermoxane Chemistry

Role as a Precursor in Organogermanium Synthesis

Hexaethyldigermoxane is a valuable starting material for the synthesis of other organogermanium compounds. The reactivity of its digermoxane bond allows for controlled cleavage by various reagents, leading to the formation of functionalized triethylgermanium (B15089029) derivatives.

The utility of this compound as a synthon is demonstrated by its reactions with both acids and organometallic reagents. Early research showed that it could be produced in near-quantitative yields from the hydrolysis of triethylbromogermane (B94850) (Et₃GeBr) with aqueous sodium or potassium hydroxide (B78521). loc.gov This stable digermoxane can then be readily converted back to triethylhalogermanes upon reaction with concentrated hydrohalic acids like HCl or HBr. loc.gov

The Ge-O-Ge bond is also susceptible to cleavage by other reagents. For instance, its reaction with thiocyanic acid (HNCS) has been studied. loc.gov Furthermore, research on the analogous compound hexamethyldigermoxane has shown that it can react with reagents like phosphoryl chloride, indicating a broad scope of reactivity for the digermoxane core. A notable reaction involves the treatment of this compound with lithium metal, which results in the cleavage of the Ge-O-Ge bond to yield an equimolar mixture of lithium triethylgermanolate (Et₃GeOLi) and triethylgermyllithium (Et₃GeLi), the latter being a powerful nucleophilic germanium reagent. loc.gov More specialized applications include the reaction with N-(β-hydroxyethyl)urea at elevated temperatures to produce N-(β-triethylgermyloxyethyl)urea. dtic.mil

These transformations highlight the role of this compound as a key intermediate, providing access to a variety of functionalized organogermanium compounds.

Table 1: Selected Synthetic Transformations of this compound This table is interactive. You can sort and filter the data.

| Reactant | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| Concentrated HCl / HBr | Triethylhalogermanes (Et₃GeX) | Acid Cleavage | loc.gov |

| Lithium (Li) | Et₃GeOLi and Et₃GeLi | Reductive Cleavage | loc.gov |

| N-(β-hydroxyethyl)urea | N-(β-triethylgermyloxyethyl)urea | Condensation | dtic.mil |

| Acetic Anhydride | Triethylgermanium Acetate | Acylation |

Potential in Catalysis Research Involving Germanium Species

The development of new catalytic systems is a cornerstone of modern chemistry. While organogermanium chemistry is less developed than that of silicon, there is growing interest in the catalytic applications of germanium compounds, particularly in concert with transition metals. wikipedia.orgus-csic.es

The interaction between main group elements and transition metals can lead to cooperative effects and novel catalytic cycles. us-csic.esresearchgate.net this compound and related compounds are potential candidates for this field of research. The Ge-O bond in germoxanes is known to react with Lewis acids. For example, hexamethyldigermoxane undergoes cleavage of its Ge-O-Ge linkage when treated with boron trifluoride. cdnsciencepub.com This reactivity suggests that the oxygen atom in this compound could act as a Lewis basic site, potentially interacting with and mediating reactions at a transition metal center.

Future research could explore the use of this compound as a ligand or co-catalyst in transition metal-mediated processes. nih.govrsc.orglibretexts.org The in-situ cleavage of the digermoxane by a substrate or additive could release reactive triethylgermanium species that participate in a catalytic cycle, such as hydrogermylation or cross-coupling reactions. sioc-journal.cnresearchgate.net The development of mixed germanium/transition metal systems aims to leverage the unique electronic properties of germanium to influence the outcome of catalytic transformations. us-csic.es

Exploration of Advanced Reactivity Patterns

Beyond its role as a synthetic precursor, the fundamental reactivity of this compound warrants deeper investigation. Exploring its behavior under various energetic conditions can uncover new reaction pathways and expand the toolkit of organogermanium chemistry.

The photochemistry of organogermanium compounds is an area with potential for significant advances. wikipedia.org Photo-induced reactions can offer alternative pathways to thermally inaccessible products and provide a means for controlling reactivity with high spatiotemporal precision. mdpi.com

Currently, specific studies on the photo-induced transformations of this compound are not widely reported. However, future investigations could explore several possibilities. Irradiation with UV light could potentially induce:

Homolytic Cleavage: The Ge-O bond could undergo homolytic cleavage to generate triethylgermoxy radicals (Et₃GeO•), which could participate in subsequent radical reactions.

Ethyl Group Reactivity: Photons could activate the C-H bonds of the ethyl groups, leading to intramolecular cyclization or intermolecular abstraction reactions.

Photosensitized Reactions: In the presence of a photosensitizer, energy transfer could populate an excited state of this compound, opening up unique reaction channels not seen in its ground state. nih.gov

Such studies would contribute to a more complete understanding of the fundamental chemical properties of organogermanium compounds. nih.gov

Redox reactions involve the transfer of electrons and are fundamental to many chemical transformations, from energy storage to catalysis. libretexts.org The investigation of the redox behavior of this compound is crucial for understanding its stability and potential reactivity with oxidizing or reducing agents. The germanium atom in this compound is in the +4 oxidation state.

A key example of its redox chemistry is the reaction with lithium metal, which acts as a reducing agent. loc.gov This reaction cleaves the molecule and reduces one of the germanium centers, forming triethylgermyllithium (Et₃GeLi), where germanium can be considered to have a more negative formal charge. loc.gov

Future systematic studies should involve cyclic voltammetry and reactions with a wider range of oxidants and reductants. Key questions to be addressed include:

What are the oxidation and reduction potentials of this compound?

Can it be reversibly oxidized or reduced?

What are the products of one-electron or multi-electron transfer processes?

Answering these questions could reveal whether this compound or its derivatives can act as redox mediators or be used to generate novel germanium-based reactive intermediates for synthesis. nih.gov

Further Studies on Photo-Induced Transformations

Future Directions in Computational and Theoretical Chemistry

Computational chemistry utilizes computer simulations to analyze chemical systems, offering insights into molecular structures, properties, and reactions. youtube.com This approach serves as a powerful tool for exploring complex germanium compounds, saving time and resources compared to traditional laboratory experiments. researchgate.net Future advancements in this field are poised to significantly deepen the understanding of this compound and related organogermanium compounds.

A key area of development is the creation of more precise predictive models for systems containing germanium. These models are crucial for forecasting material properties and reaction outcomes, thereby accelerating research and development. Various computational strategies are being employed to model the behavior of germanium under different conditions.

For instance, machine learning approaches combined with quantum mechanics are showing promise. Models using techniques like Gaussian Process Regression (GPR) coupled with Ab Initio Molecular Dynamics (AIMD) simulations have been effective in predicting the melting points of germanium across various pressures with a high degree of accuracy. nhsjs.com Similarly, artificial neural networks (ANN) have been used to create models that predict the recovery of germanium from industrial residues, demonstrating good correlation with experimental data (r² = 0.95). iyte.edu.tr These models can be used to optimize experimental conditions for maximum yield. iyte.edu.tr

In the realm of electronics, predictive models are essential for designing next-generation components. A Verilog-A based table model for germanium nanowire reconfigurable field-effect transistors (RFETs) has been developed based on Technology CAD (TCAD) simulations. tu-dresden.deresearchgate.net This model allows for the analysis of circuit performance and power consumption, predicting that germanium-based RFETs could offer performance improvements over their silicon counterparts. tu-dresden.deresearchgate.net The development of such models, which are validated against experimental data, is vital for exploring the potential of new materials and device architectures. nhsjs.comresearchgate.net

| Predictive Model Type | Application Area | Key Features & Findings | Source |

| Genetic Algorithm - Artificial Neural Network (GA-ANN) | Extractive Metallurgy | Predicts germanium recovery from zinc plant residues by modeling factors like time, temperature, and acid concentration. Achieved r² = 0.95. | iyte.edu.tr |

| Gaussian Process Regression (GPR) with AIMD | Materials Science | Predicts the melting curve of germanium under various pressures, reducing reliance on costly experiments. | nhsjs.com |

| Verilog-A Nanowire Table Model | Nanoelectronics | Based on TCAD simulations for a 14nm FinFET process; enables circuit design and performance estimation for Ge-based reconfigurable transistors. | tu-dresden.deresearchgate.net |

| Cubic Plus Association (CPA) EoS | Chemical Engineering | An equation of state for modeling phase equilibria in systems with associating molecules, applicable to complex germanium mixtures. | scielo.br |

High-throughput screening (HTS) is a methodology used to rapidly test a large number of variables to discover new reactions or optimize existing processes. unchainedlabs.com When applied in a computational context, it involves the automated screening of virtual compounds and reactions to predict their outcomes. This approach is particularly valuable for exploring the reactivity of organogermanium compounds like this compound.